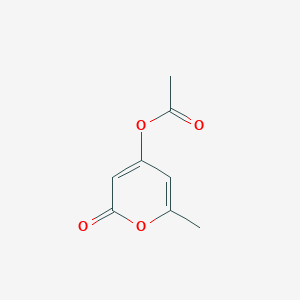

6-methyl-2-oxo-2H-pyran-4-yl acetate

Overview

Description

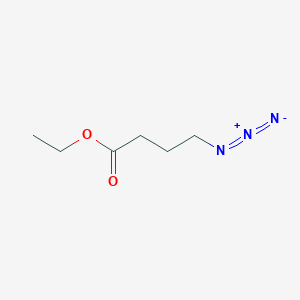

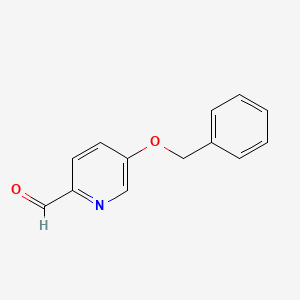

6-methyl-2-oxo-2H-pyran-4-yl acetate is a chemical compound . It is also known as 2H-Pyran-2-one, 4-(acetyloxy)-6-methyl . The molecular formula of this compound is C8H8O4 .

Synthesis Analysis

A simple and efficient tandem Knoevenagel–Michael protocol for the synthesis of a similar compound, 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, has been elaborated . The suggested method is based on the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one .Molecular Structure Analysis

The structure of the synthesized compound was proven by 1H, 13C-NMR, and IR spectroscopy, mass spectrometry, and elemental analysis . The compound forms white crystals with a yield of 83% (0.330 g); mp = 161–163 °C (from CHCl3) .Chemical Reactions Analysis

The compound has been involved in multicomponent reactions, which are reactions that involve the formation of multiple bonds in a single operation . These reactions have been demonstrated as a promising tool for the creation of diverse molecular structures with enhanced efficiency, reduced waste, and high atom economy .Physical And Chemical Properties Analysis

The molecular weight of 6-methyl-2-oxo-2H-pyran-4-yl acetate is 168.15 . The compound forms white crystals .Scientific Research Applications

Marine Fungus Compounds

Continuous research on marine fungi, specifically Penicillium sp., revealed compounds related to 6-methyl-2-oxo-2H-pyran-4-yl acetate. These compounds, such as butyl 2-(4-oxo-5,6-dihydro-2H-pyran-3-yl) acetate, show the potential of marine-derived substances in various applications (Wu et al., 2010).

Ionic Liquid-Mediated Synthesis

A study demonstrated the synthesis of fused pyrans and arylbis(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)methanes using an ionic liquid. This process shows the potential for creating compounds with biological activities, highlighting an innovative approach in chemical synthesis (Fan et al., 2009).

Synthesis of Pyranones

Research into the synthesis of 2H-pyran-2-ones and fused pyran-2-ones from 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone underlines the versatility of pyran derivatives in chemical synthesis (Kočevar et al., 1992).

Antioxidant Activity

A study synthesized novel pyran derivatives and evaluated their antioxidant activity. This research demonstrates the potential of these compounds in biomedical applications, particularly due to their antioxidant properties (Saher et al., 2018).

Potential Ligand for GPR12

Compounds derived from a marine fungus, Aspergillus flavus, were studied for their potential as ligands for GPR12, a G-protein-coupled receptor. This shows the possible application of pyran derivatives in drug discovery (Lin et al., 2008).

Biocatalytic Synthesis

The use of pancreatin powder as a biocatalyst for the synthesis of a key lactonized statin side chain intermediate, derived from 6-methyl-2-oxo-2H-pyran, illustrates the role of biocatalysis in pharmaceutical synthesis (Troiani et al., 2011).

Pyrazoline Synthesis

Research on the synthesis of 1,5-disubstituted pyrazolines from α,β-unsaturated ketones derived from dehydroacetic acid indicates the chemical versatility of pyran derivatives in creating new compounds (Levai & Jekő, 2006).

properties

IUPAC Name |

(2-methyl-6-oxopyran-4-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-5-3-7(12-6(2)9)4-8(10)11-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSIWTLJHREICN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497277 | |

| Record name | 6-Methyl-2-oxo-2H-pyran-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-2-oxo-2H-pyran-4-yl acetate | |

CAS RN |

22073-80-9 | |

| Record name | 6-Methyl-2-oxo-2H-pyran-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-b]pyridin-4-ol](/img/structure/B1281308.png)

![1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1281312.png)